N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride

Description

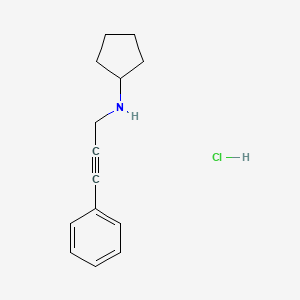

N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclopentane ring linked to a propargyl (2-propyn-1-yl) group substituted with a phenyl moiety.

Properties

IUPAC Name |

N-(3-phenylprop-2-ynyl)cyclopentanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N.ClH/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14;/h1-3,7-8,14-15H,4-5,10-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXOYQHRTPVBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC#CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride typically involves the reaction of cyclopentanamine with 3-phenyl-2-propyn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride, highlighting differences in substituents and molecular properties:

Key Differences and Implications

Substituent Effects on Molecular Properties

- Rigidity vs.

- Aromaticity and Electronic Effects : The 4-chlorophenyl-oxadiazole substituent in the oxadiazole analog (CAS 1052548-99-8) adds aromaticity and electron-withdrawing effects, which may improve binding affinity in biological targets compared to the purely hydrocarbon-based phenyl-propargyl group .

Hydrogen Bonding and Solubility

- The oxadiazole analog has 4 hydrogen bond acceptors, likely enhancing water solubility and target interaction compared to the target compound (data unavailable) .

- Thienyl-containing analogs (e.g., N-[(3-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride) introduce sulfur atoms, which may alter lipophilicity and redox properties .

Pharmacological Potential

- Target Compound: Limited data exist, but its propargyl group is associated with MAO-B inhibition in related compounds, suggesting possible neuroprotective applications.

Material Science

- The phenyl-propargyl group in the target compound could similarly serve as a monomer in polyimide production if functionalized appropriately .

Biological Activity

N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopentanamine moiety with a phenyl and propynyl substituent, which may influence its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Neurotransmitter Receptors : Compounds in this class often exhibit activity at dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

- Enzyme Inhibition : Some studies suggest potential inhibitory effects on enzymes related to neurotransmitter metabolism, which could enhance neurotransmitter availability in the synaptic cleft.

Case Studies

- Neuropharmacological Studies :

- A study investigated the effects of similar compounds on anxiety and depression models in rodents. Results indicated that these compounds could reduce anxiety-like behavior, suggesting a possible antidepressant effect.

- Anti-inflammatory Activity :

- In vitro studies demonstrated that derivatives of cyclopentanamines exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Comparative Biological Activity

The following table summarizes the biological activities observed in related compounds:

| Compound | Activity Type | Reference |

|---|---|---|

| N-(3-Phenyl-2-propyn-1-yl)cyclopentanamine | Neurotransmitter Modulation | |

| Cyclopentamine Derivative | Anti-inflammatory | |

| Phenylacetylene Derivative | Antidepressant |

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound in treating neuropsychiatric disorders. The compound was tested for its ability to cross the blood-brain barrier, demonstrating sufficient permeability that supports its use as a central nervous system (CNS) agent.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Long-term toxicity studies are particularly important to assess any adverse effects associated with chronic administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.